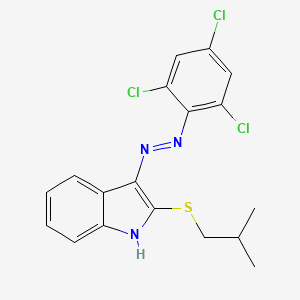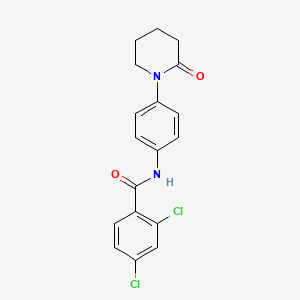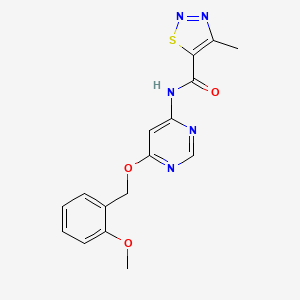
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures related to "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" have been synthesized and evaluated for various biological activities. For instance, research on similar pyrimidine and thiadiazole derivatives has shown their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. These studies often involve the synthesis of novel heterocyclic compounds derived from key intermediates, demonstrating significant biological activities in vitro and in vivo. The methodologies used for these syntheses involve multistep reactions, including condensation, cyclization, and functional group modifications, highlighting the complexity and versatility of these chemical frameworks in medicinal chemistry research (Abu‐Hashem, Al-Hussain, Zaki, 2020), (Hassan, Hafez, Osman, 2014).
Antifungal and Antimicrobial Properties
Derivatives of pyrimidin-4-yl and thiadiazole have been evaluated for their antifungal and antimicrobial properties, suggesting potential applications in addressing infections and diseases caused by various pathogens. The synthesis of compounds with modified structures has led to the identification of molecules with enhanced activity against specific bacterial and fungal strains, providing a foundation for the development of new therapeutic agents. This research highlights the importance of structural modification in discovering compounds with desired biological activities (Jafar, Abdul Mahdi, Hadwan, AlameriAmeer, 2017).
Drug Discovery and Development
The exploration of novel compounds with pyrimidin-4-yl and thiadiazole moieties is also significant in the context of drug discovery, especially for diseases such as cancer. The process of identifying and optimizing these compounds involves evaluating their cytotoxicity against cancer cell lines, understanding their mechanism of action, and modifying their structures to enhance efficacy and reduce toxicity. Such research is pivotal in the development of new therapeutic agents that can offer improved treatment options for patients with various types of cancer (Verma, Verma, 2022).
properties
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-10-15(25-21-20-10)16(22)19-13-7-14(18-9-17-13)24-8-11-5-3-4-6-12(11)23-2/h3-7,9H,8H2,1-2H3,(H,17,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZKUQGTQJSGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

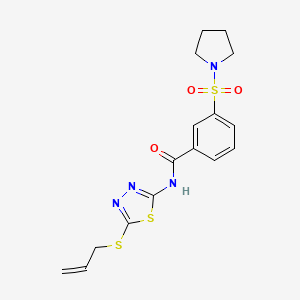
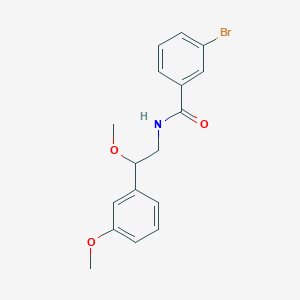
![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

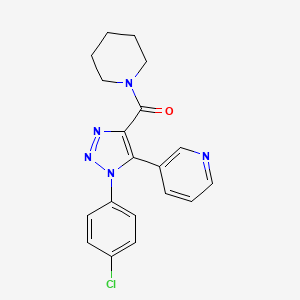
![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)



![N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)
